(R)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide
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Overview
Description
®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is a compound that features a boron-containing moiety, specifically a 1,3,2-dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and acetamide groups. One common method involves the use of pinacolborane and a palladium-catalyzed coupling reaction . The reaction conditions often include a degassed solution of the starting materials in a solvent such as dioxane, with the addition of a palladium catalyst like PdCl2(dppf).CH2Cl2 .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various arylated products .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is used as a building block in organic synthesis. Its boron-containing moiety makes it valuable in cross-coupling reactions, particularly in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, this compound can be used in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of pharmaceutical agents .
Industry
In industry, ®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide can be used in the production of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of ®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide involves its interaction with molecular targets through its boron moiety. The boron atom can form reversible covalent bonds with biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing molecules such as:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
What sets ®-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide apart is its specific structure that combines the dioxaborolane ring with an acetamide group.
Properties
Molecular Formula |
C16H24BNO3 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C16H24BNO3/c1-11(18-12(2)19)13-7-9-14(10-8-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
RYNZRWKSPLRIGP-LLVKDONJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C |
Origin of Product |
United States |
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